ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a difluorophenyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-difluoroaniline with ethyl acetoacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired triazole derivative . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethyl acetate), and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 can yield hydroxymethylated derivatives, while reduction with NaBH4 can produce reduced triazole derivatives .
Scientific Research Applications
Ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring and difluorophenyl group are key functional groups that contribute to its biological activity. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Voriconazole: An antifungal drug with a similar triazole ring structure.
Fluconazole: Another antifungal agent with a related chemical structure.
Ticagrelor: A pharmaceutical compound with a difluorophenyl group and triazole ring, used as an antiplatelet agent.
Properties
Molecular Formula |
C16H15F2N5O3 |
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Molecular Weight |
363.32 g/mol |
IUPAC Name |
ethyl 4-[1-(3,4-difluorophenyl)triazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15F2N5O3/c1-3-26-15(24)13-8(2)19-16(25)20-14(13)12-7-23(22-21-12)9-4-5-10(17)11(18)6-9/h4-7,14H,3H2,1-2H3,(H2,19,20,25) |
InChI Key |
GSGDTKZJFOMGQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)C3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
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